N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide

Description

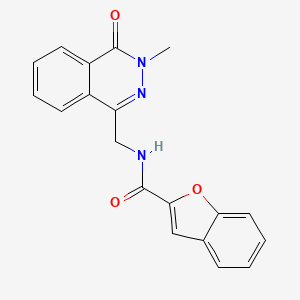

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide is a phthalazinone derivative featuring a benzofuran-2-carboxamide substituent linked via a methyl group to the 3-methyl-4-oxo-phthalazin-1-yl core.

Synthesis: The compound shares synthetic pathways with structurally related analogs, as evidenced in recent research. For instance, derivatives containing the 3-methyl-4-oxo-phthalazin-1-yl moiety are synthesized via nucleophilic substitution or coupling reactions. A representative method involves the use of THF and HF for deprotection or functional group transformations, followed by purification via silica gel chromatography .

Properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-22-19(24)14-8-4-3-7-13(14)15(21-22)11-20-18(23)17-10-12-6-2-5-9-16(12)25-17/h2-10H,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDWJNHGEQTKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide involves multiple steps. One common synthetic route starts with the preparation of an intermediate compound, 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid . This intermediate is then reacted with appropriate reagents under controlled conditions to form the final product.

Synthetic Route Example:

-

Preparation of Intermediate:

- Dissolve 2-fluoro-5-formylbenzoic acid in anhydrous tetrahydrofuran.

- Cool the solution to 0°C and slowly add triethylamine.

- Warm the mixture to room temperature and react for 5 hours.

- Slowly raise the temperature to 70°C and add hydrazine hydrate.

- Adjust the pH to acidic using hydrochloric acid to precipitate the intermediate .

-

Formation of Final Product:

Chemical Reactions Analysis

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

- Oxidized derivatives

- Reduced forms

- Substituted compounds with various functional groups

Scientific Research Applications

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Length : In the B-series, elongation from propyl (B2) to pentyl (B5) increases molecular weight and lipophilicity, which may impact membrane permeability and pharmacokinetics .

- Core Modifications : Unlike the target compound, A22 and A23 incorporate piperazine-linked cyclohexane groups, suggesting divergent biological targets (e.g., GPCRs vs. kinases) .

Functional Implications

- Benzofuran vs. Benzohydrazide : The benzofuran-2-carboxamide group in the target compound offers a planar aromatic system, contrasting with the flexible hydrazide linker in the B-series. This difference may influence binding to rigid vs. flexible enzyme active sites .

- Synthetic Complexity : Derivatives like A22 require multi-step synthesis involving piperazine coupling, whereas the B-series emphasizes straightforward alkylation, reflecting divergent synthetic accessibility .

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a phthalazinone core linked to a benzofuran moiety, which is critical for its biological activity. The synthesis typically involves the reaction of 3-methylphthalic anhydride with hydrazine, followed by the introduction of the benzofuran carboxamide group.

Target Proteins

The primary target of this compound is believed to be Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . This interaction leads to the inhibition of c-Myc pathway signaling, which plays a significant role in cell proliferation and survival in various malignancies .

Biochemical Pathways

The compound's mechanism involves:

- Inhibition of BET bromodomains , leading to reduced transcriptional activity of oncogenes.

- Modulation of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown:

- Inhibition of cell proliferation in various hematologic malignancies.

- Induction of apoptosis in cancer cell lines through the activation of caspases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated:

- Significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Potential antifungal effects, although specific data are less comprehensive compared to antibacterial studies .

Case Study 1: Anticancer Efficacy

A study conducted on human leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through mitochondrial pathways, significantly increasing caspase activity compared to untreated controls .

| Concentration (µM) | Cell Viability (%) | Caspase Activity (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 75 | 2.5 |

| 25 | 50 | 5 |

| 50 | 30 | 10 |

Case Study 2: Antimicrobial Activity

In antimicrobial assays, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics like ampicillin.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2 |

| Escherichia coli | 1 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.